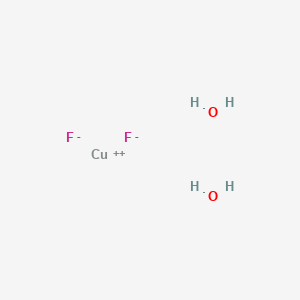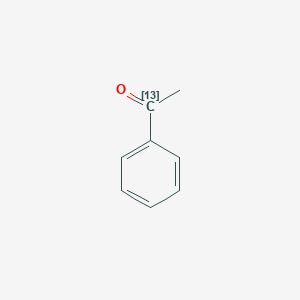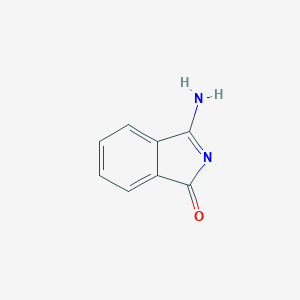
3-Iminoisoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iminoisoindolinone (3-IIN) is a heterocyclic compound that belongs to the isomeric class of iminoisoindolines. It is a bicyclic compound, composed of an isoindoline ring and an imino group. It is a colorless, solid compound with a molecular formula of C7H7NO. 3-IIN is used in pharmaceutical research and development, due to its unique structure, which is associated with a variety of biological activities.
Scientific Research Applications
NMR Studies and Tautomerism Analysis : 3-Iminoisoindolinone and its derivatives have been extensively studied using 1H and 13C NMR spectroscopy, focusing on tautomerism and geometrical isomerism. These studies provide insights into the molecular structure and behavior of these compounds (Spiessens & Anteunis, 2010).
Synthesis and Characterization for Macrocycle Formation : Iminoisoindolinone is a crucial precursor in synthesizing macrocycles and chelates, including phthalocyanines, bis(arylimino)isoindolines, and aza-BODIPY dyes. Ylideneisoindolinones synthesized from iminoisoindolinone exhibit strong transitions in the UV region, useful for developing chromophores (Schrage et al., 2021).
Cobalt-Catalyzed Synthesis of Iminoisoindolinone Derivatives : An efficient method for synthesizing functionalized iminoisoindolinone derivatives has been developed using electrochemical oxidative C-H/N-H functionalization. This method offers a sustainable approach, using electricity as an oxidant instead of stoichiometric amounts of silver and copper salts (Chen et al., 2019).
NiII-Mediated Coupling with Nitriles : Nickel-mediated coupling between iminoisoindolinones and nitriles has led to the formation of unsymmetrical 1,3,5-triazapentadienato complexes. This reaction occurs under mild conditions and is broadly applicable, offering potential in complex synthesis (Gushchin et al., 2008).
Palladium-Catalyzed Synthesis and Rearrangement Reactions : A palladium-catalyzed cascade reaction has been developed for synthesizing diversely substituted iminoisoindolinones, involving isocyanide insertion and unexpected hydroxylation and rearrangement (Ren et al., 2018).
Copper-Mediated Iminoisoindolinone Synthesis : Copper-mediated integration of iminoisoindolinones with organonitriles has resulted in solid 1,3,5-triazapentadienato Cu(II) complexes, demonstrating the versatility and broad application of copper catalysis (Kopylovich et al., 2008).
Thermal and Structural Analysis : Crystal, molecular structures, polymorphism, and thermal properties of phenyliminoisoindolines have been characterized, providing valuable information for materials science and crystallography (Zhang et al., 2004).
Cobalt-Catalyzed Amide Annulation : Cobalt-catalyzed cycloaddition of amides with isocyanides has been used for synthesizing this compound derivatives, showing potential in organic synthesis and pharmaceutical applications (Gu et al., 2017).
N-iminylamidase Activity Study : The enzymatic hydrolysis of this compound has been explored, shedding light on its potential in biochemical processes and enzyme catalysis (Huang & Yang, 2005).
Anti-Cancer Potential : 3-Methyleneisoindolinones have been synthesized and evaluated for their anticancer potential against head and neck squamous cell carcinoma cells, indicating the potential use of iminoisoindolinones in cancer therapy (Sharma et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
3-Iminoisoindolinone is an organic compound that has been used as a reactant in the preparation of various complexes . .
Mode of Action
It has been used as a reactant in the preparation of copper pyridylimino oxoisoindoline complexes, zinc iminoisoindolinone complexes, and copper (II) (iminoalkylimino)isoindolinone complexes via imine-nitrile coupling reaction .
Biochemical Pathways
It has been used in the preparation of various complexes, suggesting that it may interact with multiple biochemical pathways .
Result of Action
It has been used in the preparation of various complexes, suggesting that it may have diverse effects .
Action Environment
It’s known that the compound has been used in the preparation of various complexes under different conditions .
Biochemical Analysis
Biochemical Properties
It has been used as a reactant for the preparation of copper pyridylimino oxoisoindolinone complexes, zinc iminoisoindolinone complexes, and copper (II) (iminoalkylimino)isoindolinone complexes via imine-nitrile coupling reaction
Molecular Mechanism
It is known to participate in reactions leading to the formation of complex organic molecules
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3-Iminoisoindolinone involves the reaction of an isatin derivative with an amine in the presence of a catalyst.", "Starting Materials": [ "Isatin derivative", "Amine", "Catalyst" ], "Reaction": [ "Step 1: The isatin derivative is reacted with the amine in the presence of the catalyst to form an imine intermediate.", "Step 2: The imine intermediate is then hydrolyzed to yield the final product, 3-Iminoisoindolinone." ] } | |
CAS RN |
14352-51-3 |
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-iminoisoindol-1-one |
InChI |
InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) |
InChI Key |
MMBYJYAFFGKUDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC2=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)NC2=O |
Other CAS RN |
14352-51-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Several synthetic routes to 3-iminoisoindolinones are reported in the literature. One approach involves a cobalt-catalyzed [4+1] cycloaddition of readily available amides with isocyanides. This method tolerates a wide range of substrates, including aryl-, heteroaryl-, and acrylamide derivatives. [] Another method utilizes a copper-catalyzed formal [4 + 1] cycloaddition of benzamides and isonitriles via directed C-H cleavage using 8-aminoquinoline. The reaction proceeds efficiently with CuBr·SMe2 as the catalyst. [] Alternatively, 3-iminoisoindolinones can be synthesized via a multicomponent one-pot reaction of cis-2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile. []
A: NMR studies reveal that 3-iminoisoindolinone (1) exists predominantly (70%) in the imino tautomeric form in DMSO-d6 solution. This conclusion is based on comparing 13C NMR chemical shifts of 1 with model compounds like 3-imino-2-methyl isoindolinone (11) and 3-(dimethylamino) isoindoleninone (8). The preference for the imino form is even more pronounced in N-methyl and N-butyl derivatives of this compound. []
A: this compound acts as a versatile building block in supramolecular chemistry due to its ability to form robust hydrogen bonds. Specifically, it participates in concerted triple acceptor–donor–acceptor (ADA) hydrogen bonding motifs. This feature enables the formation of supramolecular assemblies with molecules containing complementary donor–acceptor–donor (DAD) motifs like phthalimide and 2-guanidinobenzimidazole. []
A: this compound can be incorporated into sophisticated supramolecular architectures. For instance, a study demonstrated the formation of a supramolecular array composed of [bis(dithiobiureto)nickel(II):(this compound)2] units. [] These units are linked by complementary triplet hydrogen bonding interactions between the ADA motifs of this compound and the DAD motifs of the nickel complex.
A: Yes, 3-iminoisoindolinones with substituents on the imino nitrogen can exist as E and Z isomers. NMR studies have shown that 3-(methylimino)isoindolinone (12) predominantly exists in the Z configuration (96%), while 3-imino-2-methylisoindolinone (11) favors the E configuration (88% at -55°C in CDCl3). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




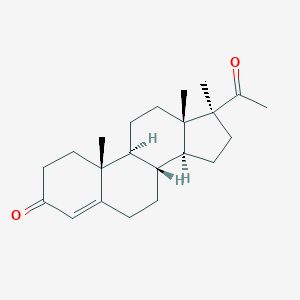
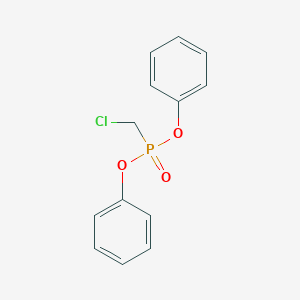





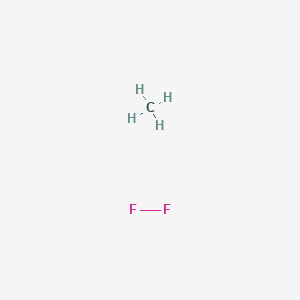

![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)

